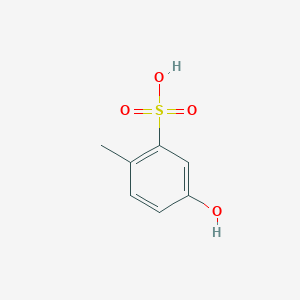![molecular formula C23H20ClN3O4 B012058 4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide CAS No. 100278-32-8](/img/structure/B12058.png)
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide is a chemical compound with the molecular formula C23H20ClN3O4 and a molecular weight of 437.9 g/mol. This compound is known for its unique structure, which includes a chlorobenzamido group and a veratrylidenehydrazide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide typically involves multiple steps. The starting materials are usually p-chlorobenzoic acid and 2-veratrylidenehydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating under reflux to facilitate the reaction. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorobenzamido group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide can be compared with other similar compounds such as p-(p-Chlorobenzamido)benzoic acid 2-cinnamylidenehydrazide. While both compounds share a similar core structure, the presence of different substituents (veratrylidene vs. cinnamylidene) can lead to variations in their chemical properties and biological activities. This uniqueness makes p-(p-Chlorobenzamido)benzoic acid 2-veratrylidenehydrazide a valuable compound for specific research applications .
Eigenschaften
CAS-Nummer |
100278-32-8 |
|---|---|
Molekularformel |
C23H20ClN3O4 |
Molekulargewicht |
437.9 g/mol |
IUPAC-Name |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H20ClN3O4/c1-30-20-12-3-15(13-21(20)31-2)14-25-27-23(29)17-6-10-19(11-7-17)26-22(28)16-4-8-18(24)9-5-16/h3-14H,1-2H3,(H,26,28)(H,27,29)/b25-14+ |
InChI-Schlüssel |
PDKGFDGPDIYRNG-AFUMVMLFSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OC |
Synonyme |
Benzoic acid, 4-((4-chlorobenzoyl)amino)-, ((3,4-dimethoxyphenyl)methy lene)hydrazide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)





![Ethanone, 2-chloro-1-[2-hydroxy-4-(methylthio)phenyl]-](/img/structure/B12005.png)



